molecular formula C21H16FN3O2 B12164154 7-[(4-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol

7-[(4-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol

Cat. No.: B12164154
M. Wt: 361.4 g/mol
InChI Key: KEVPETOESFEUOT-UHFFFAOYSA-N
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Description

7-[(4-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol is a compound that has garnered interest in scientific research due to its potential biological activities. This compound is structurally characterized by a quinoline core substituted with a fluorophenyl group and a hydroxypyridinylamino group. It is known for its role as a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor, which makes it a candidate for neuroprotective and other therapeutic applications .

Preparation Methods

The synthesis of 7-[(4-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

7-[(4-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions include various substituted quinoline derivatives.

Scientific Research Applications

7-[(4-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its role in inhibiting HIF prolyl hydroxylase, which is involved in the cellular response to hypoxia.

    Medicine: Due to its neuroprotective properties, it is being investigated for potential therapeutic applications in conditions like stroke and neurodegenerative diseases.

    Industry: It may be used in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 7-[(4-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol involves the inhibition of HIF prolyl hydroxylase. This enzyme is responsible for the hydroxylation of HIF, which marks it for degradation under normoxic conditions. By inhibiting this enzyme, the compound stabilizes HIF, leading to the activation of HIF target genes that promote cell survival and adaptation to hypoxic conditions. The molecular targets and pathways involved include the HIF pathway and downstream genes involved in angiogenesis, metabolism, and cell survival .

Comparison with Similar Compounds

Similar compounds to 7-[(4-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H16FN3O2

Molecular Weight

361.4 g/mol

IUPAC Name

7-[(4-fluorophenyl)-[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol

InChI

InChI=1S/C21H16FN3O2/c22-15-8-5-14(6-9-15)18(25-21-17(26)4-2-12-24-21)16-10-7-13-3-1-11-23-19(13)20(16)27/h1-12,18,26-27H,(H,24,25)

InChI Key

KEVPETOESFEUOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2)C(C3=CC=C(C=C3)F)NC4=C(C=CC=N4)O)O)N=C1

Origin of Product

United States

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